![molecular formula C6H8ClN5 B2857472 {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride CAS No. 1896825-95-8](/img/structure/B2857472.png)

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

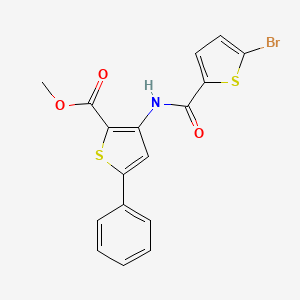

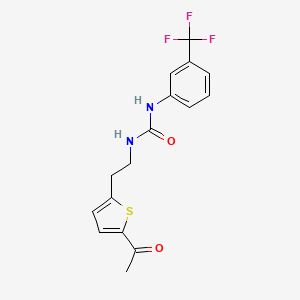

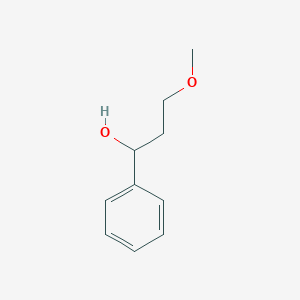

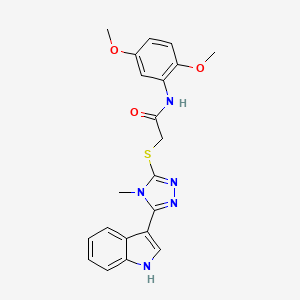

“{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride” is a non-naturally occurring small molecule . It has a CAS Number of 1896825-95-8 and a molecular weight of 185.62 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which has been studied for its potential applications in medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science.

Dihydroorotate Dehydrogenase Inhibitors

It can also be used in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have antimalarial activity, making them potentially useful in the development of new antimalarial drugs.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

This compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a form of formylation reaction, which is used in organic chemistry to introduce formyl groups into a molecule.

Investigations of Pharmacological Activity

It can be used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This could potentially lead to the development of new treatments for HIV.

Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Medicinal and Pharmaceutical Applications

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is a significant heterocyclic scaffold known to exhibit a wide range of pharmacological activities . These include anticancer, antibacterial, antitubercular activities, and more .

Safety and Hazards

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines family, to which this compound belongs, has been the subject of ongoing research due to its potential applications in medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more potent analogs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole derivatives have been reported to possess significant pharmacological activity as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and more .

Result of Action

Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .

properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEXIEIXMCAFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)CN)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)